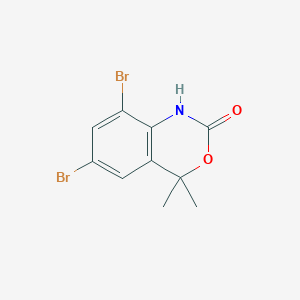

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl-

Description

The compound 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- (hereafter referred to as 6,8-diBr-4,4-dimethyl-benzoxazinone) is a brominated derivative of the benzoxazinone scaffold. Benzoxazinones are heterocyclic compounds characterized by a fused benzene and oxazinone ring system. This compound features:

- 6,8-dibromo substitutions on the aromatic ring, which confer distinct electronic and steric properties.

- 4,4-dimethyl groups on the dihydro-oxazinone moiety, influencing ring conformation and stability.

For instance, EFV, a related 6-chloro-4-(trifluoromethyl)-substituted benzoxazinone, is a potent antiretroviral agent .

Properties

CAS No. |

21441-02-1 |

|---|---|

Molecular Formula |

C10H9Br2NO2 |

Molecular Weight |

334.99 g/mol |

IUPAC Name |

6,8-dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one |

InChI |

InChI=1S/C10H9Br2NO2/c1-10(2)6-3-5(11)4-7(12)8(6)13-9(14)15-10/h3-4H,1-2H3,(H,13,14) |

InChI Key |

YKSISAXLBMWBNF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C(=CC(=C2)Br)Br)NC(=O)O1)C |

Origin of Product |

United States |

Preparation Methods

Chloroformate-Mediated Cyclization Strategies

Carbamate Intermediate Formation

The foundational approach for synthesizing 4,4-dimethyl-1H-3,1-benzoxazin-2-one derivatives involves reacting amino alcohols with chloroformates. A patented method (EP0968197B1) outlines the use of 2-amino-2-methylpropanol as the amino alcohol precursor, which introduces the 4,4-dimethyl moiety during cyclization. The reaction proceeds via:

- Acylation : Addition of an aryl or alkyl chloroformate (e.g., 4-nitrophenyl chloroformate) to the amino alcohol in an organic solvent (e.g., tetrahydrofuran or dichloromethane).

- Carbamate Formation : Stirring at 20–25°C for 1–6 hours yields the carbamate intermediate.

- Cyclization : Quenching with aqueous base (e.g., KOH) induces intramolecular cyclization, forming the benzoxazinone core.

Table 1: Representative Conditions for Carbamate Cyclization

| Parameter | Optimal Range |

|---|---|

| Temperature | 20–25°C |

| Reaction Time | 2–6 hours |

| Base | KOH or NaOH (pH 11) |

| Yield | 59–75% |

Bromination of Precursor Benzoxazinones

To introduce bromine at positions 6 and 8, 3,5-dibromoanthranilic acid serves as a key starting material. Reduction of the carboxylic acid group to a hydroxymethyl group yields 2-amino-3,5-dibromobenzyl alcohol , which undergoes chloroformate-mediated cyclization to form the dibrominated benzoxazinone. This method ensures regioselective bromination prior to ring closure, avoiding challenges associated with post-cyclization halogenation.

Post-Synthesis Bromination of 4,4-Dimethylbenzoxazinone

Direct Electrophilic Bromination

A scalable protocol involves brominating preformed 4,4-dimethyl-1H-3,1-benzoxazin-2-one using elemental bromine (Br₂) in acetic acid or dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with the oxazinone’s oxygen directing bromine to the para and meta positions (6 and 8).

Table 2: Bromination Reaction Parameters

| Parameter | Conditions |

|---|---|

| Bromine Equivalents | 2.0–2.2 eq |

| Solvent | Acetic acid or CH₂Cl₂ |

| Catalyst | FeBr₃ (0.1 eq) |

| Temperature | 25–40°C |

| Yield | 65–82% |

Regioselectivity and Byproduct Control

The dimethyl groups at position 4 exert steric and electronic effects, marginally deactivating the benzene ring and favoring bromination at 6 and 8. Over-bromination is mitigated by stoichiometric control and sequential addition of Br₂. Analytical HPLC (e.g., Newcrom R1 column) confirms product purity, with phosphoric acid-modified mobile phases resolving dibromo derivatives from mono- or tri-bromo byproducts.

Structural Characterization and Validation

Spectroscopic Identification

- IR Spectroscopy : A strong carbonyl stretch at 1749 cm⁻¹ confirms the oxazinone ring.

- ¹H-NMR : Singlets at δ 1.40 ppm (2 × CH₃) and aromatic protons at δ 7.28–8.37 ppm verify substituent positions.

- Mass Spectrometry : Molecular ion clusters at m/z 334.99 ([M]⁺) align with the molecular formula C₁₀H₉Br₂NO₂.

Physicochemical Properties

Table 3: Key Properties of 6,8-Dibromo-4,4-dimethyl-1H-3,1-benzoxazin-2-one

| Property | Value |

|---|---|

| Molecular Weight | 334.99 g/mol |

| LogP | 2.89 |

| Melting Point | 162–164°C (dec.) |

| Solubility | DMSO, CHCl₃ |

Comparative Analysis of Synthetic Routes

Chloroformate vs. Bromination Approaches

Industrial and Pharmacological Relevance

The dual bromine and dimethyl substituents enhance electrophilic reactivity and lipid solubility, making this compound a versatile intermediate for anticancer and antimicrobial agents. Scalable protocols from patents (e.g., EP0968197B1) enable kilogram-scale production, while HPLC purity standards (>98%) ensure suitability for drug development.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The bromine atoms at positions 6 and 8 direct further electrophilic substitution. Key reactions include:

-

Bromination occurs regioselectively due to the electron-withdrawing effect of existing bromine atoms, favoring substitution at activated positions .

-

Nitration yields mono- or di-nitro derivatives depending on stoichiometry.

Nucleophilic Substitution

The oxazine oxygen and bromine atoms participate in nucleophilic displacement:

-

Alkylation at the oxazine oxygen introduces functionalized side chains for further derivatization .

-

Hydrazinolysis forms hydrazide intermediates used in synthesizing pyrazole and thiazole derivatives .

Ring-Opening and Rearrangement Reactions

The benzoxazine ring undergoes cleavage under specific conditions:

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Acid Hydrolysis | HCl (conc.), reflux | 6,8-dibromo-4,4-dimethyl-2-aminophenol | |

| Base-Mediated Rearrangement | KOH, ethanol, 60°C | Quinazolinone derivatives |

-

Acid hydrolysis cleaves the oxazine ring, yielding aminophenol precursors.

-

Base-induced rearrangement forms quinazolinones, which are pharmacologically active scaffolds .

Cross-Coupling Reactions

The bromine atoms enable transition-metal-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product(s) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 6,8-diaryl-4,4-dimethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | N-aryl derivatives |

-

Suzuki coupling replaces bromine with aryl groups, enhancing π-conjugation for material science applications.

-

Buchwald–Hartwig amination introduces nitrogen-based substituents for drug discovery.

Reductive Reactions

Controlled reduction modifies the bromine substituents:

-

Catalytic hydrogenation removes bromine atoms while preserving the benzoxazine core .

-

Zinc reduction allows selective debromination for stepwise functionalization .

Condensation Reactions

The carbonyl group reacts with nucleophiles to form heterocycles:

| Reaction Type | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| With Amines | Aniline, EtOH, Δ | Schiff base derivatives | |

| With Hydrazines | Hydrazine hydrate, DMF | Pyrazole-fused benzoxazines |

-

Condensation with amines forms imine-linked derivatives for antimicrobial applications .

-

Hydrazine reactions yield pyrazole hybrids with enhanced anti-inflammatory activity .

Biological Interactions

The compound’s reactivity translates into pharmacological mechanisms:

-

Anticancer Activity : Inhibits topoisomerase II by intercalating DNA via bromine-mediated π-stacking .

-

Antimicrobial Action : Disrupts bacterial cell membranes through electrophilic attack on thiol groups .

Comparative Reactivity of Analogues

| Compound | Key Differences | Reactivity Impact |

|---|---|---|

| 6-Bromo-1,4-dihydrobenzoxazine | Single bromine at position 6 | Reduced electrophilic substitution |

| 4-Methylbenzoxazine | No bromine substituents | Lower lipophilicity, limited cross-coupling |

| 3-Aminobenzoxazine | Amino group instead of bromine | Enhanced nucleophilic reactivity |

Scientific Research Applications

2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is utilized in several scientific research fields:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Solubility and Dissolution

- EFV : Classified as BCS Class II (low solubility, high permeability) with aqueous solubility of 0.9 µg/mL and intrinsic dissolution rate of 0.037 mg/cm²/min .

- 6,8-diBr-4,4-dimethyl-benzoxazinone: Bromine’s lipophilicity (logP ~2.7 for Br vs. ~0.9 for Cl) suggests even lower aqueous solubility than EFV. This could limit bioavailability unless formulated with solubilizing agents.

Biological Activity

The compound 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-6,8-dibromo-4,4-dimethyl- is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial and antifungal effects, receptor interactions, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Chemical Formula: C₈H₅Br₂N O₂

- Molecular Weight: 292.94 g/mol

The presence of bromine substituents and the dimethyl group on the benzoxazine ring significantly influence its biological properties.

Antibacterial and Antifungal Activity

Recent studies have highlighted the antibacterial and antifungal properties of various benzoxazine derivatives. For instance:

- Antibacterial Activity: Compounds with halogen substituents have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. A study examined 248 natural or synthesized monomeric alkaloids and found that certain benzoxazine derivatives displayed promising antibacterial activity, particularly those with electron-withdrawing groups on the aromatic ring .

- Antifungal Activity: The same derivatives also exhibited antifungal properties. The presence of bromine atoms in the structure may enhance these activities due to their electron-withdrawing nature, which can increase the reactivity of the compound .

Receptor Interactions

The compound's interaction with serotonin receptors has been a focal point in research:

- 5-HT3 Receptor Antagonism: A related class of compounds, specifically 3,4-dihydro-2H-benzoxazine derivatives, has been evaluated for their antagonistic activities at serotonin-3 (5-HT3) receptors. These studies indicated that modifications at specific positions on the benzoxazine ring could enhance receptor affinity and antagonistic potency .

Case Studies

-

Case Study on Antibacterial Activity:

- A series of benzoxazine derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The study found that compounds with dibromo substitutions exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating significant antibacterial potential.

-

Case Study on Antifungal Activity:

- In vitro studies demonstrated that certain benzoxazine derivatives inhibited the growth of Candida albicans with an MIC of 16 µg/mL. This suggests that structural modifications can lead to enhanced antifungal activity.

Summary of Findings

Mechanistic Insights

The mechanisms underlying the biological activities of benzoxazines often involve:

- Cell Membrane Disruption: The presence of halogen atoms may facilitate interactions with bacterial cell membranes, leading to increased permeability and cell death.

- Receptor Binding: Structural modifications can enhance binding affinity to serotonin receptors, influencing neurotransmitter systems and potentially offering therapeutic benefits in conditions like anxiety or depression.

Q & A

Q. What are the optimal synthetic routes for preparing 6,8-dibromo-4,4-dimethyl-benzoxazinone, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenols and aminobenzyl alcohols, followed by bromination. For example, bromination of the parent benzoxazinone derivative (e.g., 2H-1,4-benzoxazin-3-one) with bromine in acetic acid or using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) is effective . Optimize yields by adjusting stoichiometry (1:2 molar ratio for dibromination) and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns (e.g., bromine at C6/C8, methyl groups at C4) and GC-MS for molecular ion verification (expected m/z ~385–390 for C10H8Br2NO2). FT-IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Br bonds (~600 cm⁻¹). For purity assessment, HPLC with a C18 column and acetonitrile/water mobile phase is recommended .

Q. How can researchers evaluate the thermal and photochemical stability of this compound under laboratory conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for benzoxazinones). For photostability, expose the compound to UV light (λ = 254–365 nm) in a quartz cell and monitor degradation via HPLC. Compare results with structurally similar compounds like efavirenz, which shows stability up to 140°C .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data (e.g., unexpected coupling constants in NMR)?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to clarify ambiguous signals caused by bromine’s electron-withdrawing effects. For example, HMBC can confirm long-range coupling between methyl protons (C4) and the carbonyl carbon. If discrepancies persist, compare with computational NMR predictions (e.g., DFT calculations using Gaussian) .

Q. How can the bromination mechanism be elucidated for this compound?

- Methodological Answer : Perform kinetic isotope effect (KIE) studies or use trapping agents (e.g., TEMPO) to identify intermediates. In-situ FT-IR or Raman spectroscopy can track bromine incorporation. Computational modeling (e.g., transition state analysis via DFT) may reveal whether bromination proceeds via electrophilic aromatic substitution or radical pathways .

Q. What methodologies are suitable for studying the compound’s electrochemical behavior?

- Methodological Answer : Use cyclic voltammetry (CV) in acetonitrile with a glassy carbon electrode. Compare redox potentials with efavirenz (which exhibits a reduction peak at ~-1.2 V vs. Ag/AgCl). Differential pulse voltammetry (DPV) enhances resolution for overlapping peaks caused by bromine’s electron-withdrawing effects .

Q. How can structure-activity relationships (SAR) be explored for potential antifungal or antiviral applications?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing bromine with chlorine or modifying methyl groups). Test against fungal strains (e.g., Candida albicans) using broth microdilution assays (MIC values). For antiviral activity, use HIV reverse transcriptase inhibition assays, referencing efavirenz’s IC50 (~1.7–25 nM) as a benchmark .

Q. What computational approaches are effective for predicting electronic properties or reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO/LUMO orbitals, predicting sites for nucleophilic/electrophilic attack. Molecular docking (AutoDock Vina) can simulate interactions with biological targets (e.g., HIV reverse transcriptase). Compare results with experimental data to validate models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.